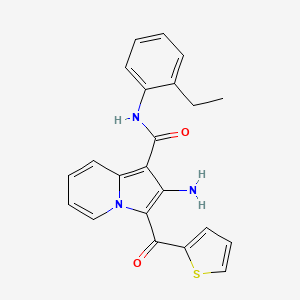

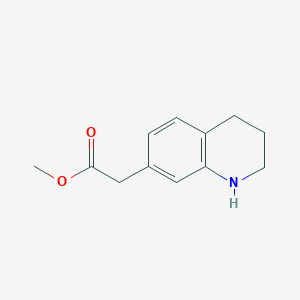

![molecular formula C10H16N4O B2754117 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one CAS No. 1365969-11-4](/img/structure/B2754117.png)

1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as benzoylpyrazoles . It’s a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Aplicaciones Científicas De Investigación

Synthesis and Characterization

One-Step Synthesis of Substituted Spiro Compounds : A study by Shestopalov et al. (2002) reports the three-component condensation of 4-piperidinones, 5-pyrazolones, and malononitrile, which facilitates the synthesis of substituted spiro compounds, including those related to the queried chemical. This method provides an efficient route for synthesizing complex molecular structures, potentially applicable in various chemical and pharmaceutical research fields (Shestopalov et al., 2002).

Microwave Irradiation in Synthesis : Kalaria et al. (2014) describe the synthesis of fused pyran derivatives using a one-pot cyclocondensation reaction. This method involves the use of piperidine as a basic catalyst, highlighting its role in synthesizing complex molecules under microwave irradiation, which could be relevant to the synthesis of the queried chemical (Kalaria et al., 2014).

Molecular Structure and Applications

Antiviral Activity of Pyrazole Derivatives : Attaby et al. (2006) explored the synthesis and reactions of pyrazole derivatives, including an assessment of their antiviral activity. These derivatives, related to the queried chemical, demonstrate potential utility in medicinal chemistry, especially in developing treatments for viral infections (Attaby et al., 2006).

Aurora Kinase Inhibitor for Cancer Treatment : A patent by ロバート ヘンリー,ジェームズ (2006) mentions compounds, including pyrazole derivatives, as Aurora kinase inhibitors. These compounds have implications in cancer therapy, underscoring the potential application of the queried chemical in developing novel oncological treatments (ロバート ヘンリー,ジェームズ, 2006).

Pharmacological Properties

σ1 Receptor Antagonist for Pain Management : Diaz et al. (2020) synthesized a new series of pyrazoles, including a compound with similarities to the queried chemical, as σ1 receptor antagonists. This research is significant in the context of developing new treatments for pain management (Diaz et al., 2020).

Design of Dopamine D4 Receptor Ligands : Rowley et al. (1997) investigated the design of ligands for the human dopamine D4 receptor, using derivatives that include pyrazole and piperidine moieties. This research provides insights into the development of drugs targeting neuropsychiatric disorders (Rowley et al., 1997).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38α, is a protein kinase involved in directing cellular responses to a diverse array of stimuli, such as pro-inflammatory cytokines and physical stress. It plays a crucial role in cellular processes including inflammation, differentiation, proliferation, and cell death .

Mode of Action

The compound interacts with its target, MAPK14, in an ATP-competitive manner . This means that the compound competes with ATP (adenosine triphosphate) for binding to the kinase, thereby inhibiting the kinase’s activity. The inhibition of MAPK14 leads to a decrease in the cellular responses it controls, such as inflammation and cell proliferation .

Biochemical Pathways

The inhibition of MAPK14 affects several biochemical pathways. MAPK14 is involved in the MAPK signaling pathway, which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis . By inhibiting MAPK14, the compound can modulate these pathways and their downstream effects.

Pharmacokinetics

Information about its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific cellular context. Generally, by inhibiting MAPK14, the compound can reduce inflammation and cell proliferation . This could potentially be beneficial in conditions characterized by excessive inflammation or abnormal cell growth .

Análisis Bioquímico

Biochemical Properties

These are aromatic compounds containing a benzoyl group substituted with a pyrazole ring

Cellular Effects

Preliminary studies suggest that it may have significant effects on various types of cells and cellular processes . More detailed studies are needed to understand how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

The effects of 1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one vary with different dosages in animal models . Detailed studies on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are yet to be conducted.

Propiedades

IUPAC Name |

1-[4-(5-aminopyrazol-1-yl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c1-8(15)13-6-3-9(4-7-13)14-10(11)2-5-12-14/h2,5,9H,3-4,6-7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCADNZSYTTWPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)N2C(=CC=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

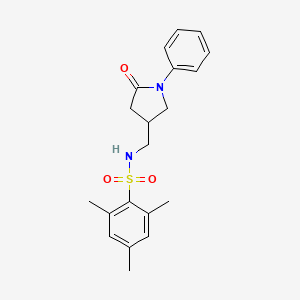

![N-(3,5-dimethylphenyl)-N'-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]urea](/img/structure/B2754041.png)

![Methyl 8,8-dioxo-8lambda6-thia-2-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2754042.png)

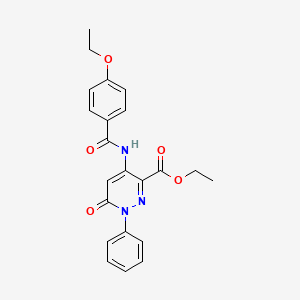

![3-Methoxy-N-methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2754045.png)

![2-[(4-chlorophenyl)methylidene]-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B2754051.png)

![N-(2,3-dimethylphenyl)-2-[(oxolan-2-ylmethyl)amino]acetamide hydrochloride](/img/structure/B2754053.png)

![Methyl 2-phenyl-2-[(2-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetyl)amino]acetate](/img/structure/B2754056.png)

![N-[1-(3-Hydroxyphenyl)ethyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2754057.png)